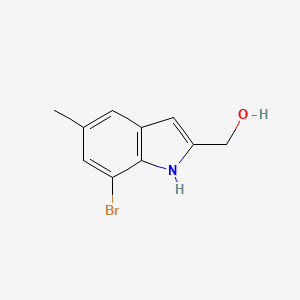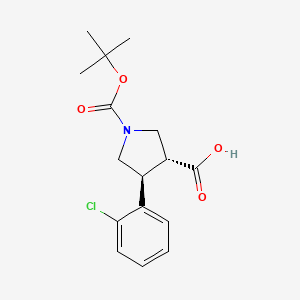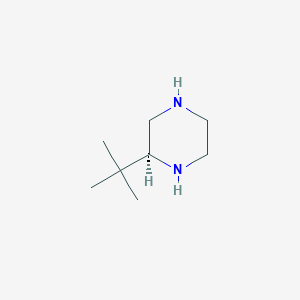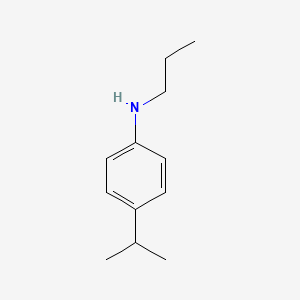
(4-Isopropylphenyl)propylamine
Übersicht
Beschreibung
(4-Isopropylphenyl)propylamine, also known as 3-(4-Isopropylphenyl)propan-1-amine, is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .
Synthesis Analysis
The synthesis of amines like (4-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the alkylation of ammonia with propanol . Another less common method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst .Molecular Structure Analysis
The molecular structure of (4-Isopropylphenyl)propylamine consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The compound exists as four stereoisomers .Chemical Reactions Analysis
The decomposition of propylamine, a related compound, has been studied extensively. It has been found that the formation of propene and NH3 is a significant reaction, both kinetically and thermodynamically .Physical And Chemical Properties Analysis
(4-Isopropylphenyl)propylamine is predicted to have a boiling point of 265.4±19.0 °C and a density of 0.923±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Conformational Isomerism
A study explored the conformational isomerism of isopropylamine, investigating its structure and stability. High-level quantum-chemical calculations and high-resolution rotational spectroscopy were combined to assess its equilibrium structures and relative energies. The research provided insights into several stable conformers and their rotational spectra, which are vital for understanding the molecular behavior of isopropylamine (Melosso et al., 2020).
Decomposition Reactions
The decomposition reaction mechanisms of propylamine were comprehensively studied using computational methods. This research identified major pathways for the decomposition of propylamine, providing kinetic and thermodynamic parameters, which are essential for understanding its chemical behavior and potential applications (Almatarneh et al., 2019).
Chemical Modification of Hyaluronan
Research on the chemical modification of hyaluronan (HA) involved grafting propylamine and butylamine to HA. This modification was aimed at optimizing HA's shear-thinning properties, crucial for injectability and additive manufacturing in biomedical applications. The study provided valuable insights into the tunable viscoelasticity of HA derivatives, which are significant for developing bioinks and hydrogels in drug delivery and regenerative medicine (Petta et al., 2016).
Crosslinking Chemistry
Another study focused on catechol chemistry used as a crosslinking tool in natural organisms and synthetic systems. Using propylamine and 4-methyl catechol as model compounds, the research identified dominant reaction pathways, including aryloxyl-phenol coupling and Michael-type addition. This study is pivotal for understanding and improving crosslinking chemistry in various applications (Yang et al., 2016).
Gas Sensitivity in Thin Films
A study observed that thin films based on dimorphite exhibit gas sensitivity at room temperature. Using a metal-semiconductor-metal structure with dimorphite as the semiconducting material, the research demonstrated the gas-induced shifts in current–voltage characteristics, indicating a potential application for propylamine vapor detection (Marian et al., 2000).
Electrochemical Quantification
Research on the electrochemical quantification of 2,6-diisopropylphenol (propofol) demonstrated the development of analytical methods for detecting propofol in acidic solutions. This study is significant for its potential application in monitoring and controlled dosing of propofol in clinical settings (Langmaier et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-propan-2-yl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSXBNFCNFXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylphenyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



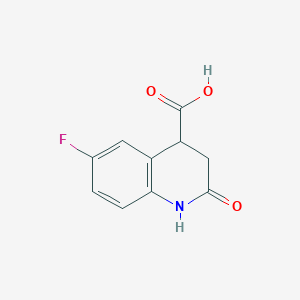
methanone hydrochloride](/img/structure/B1437259.png)
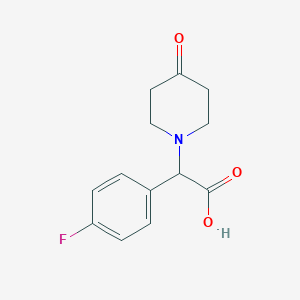
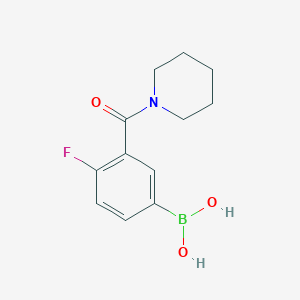
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
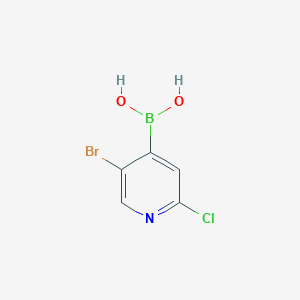

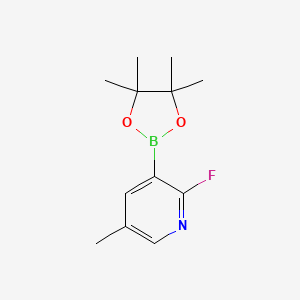
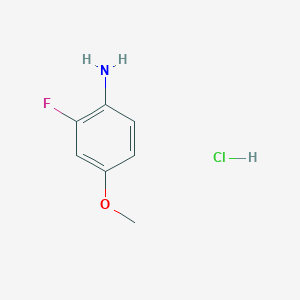
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)

